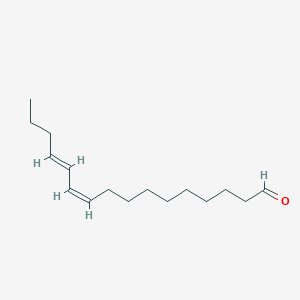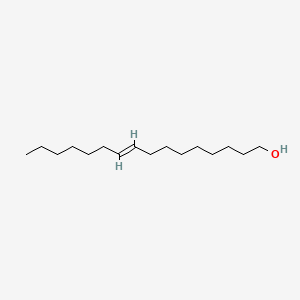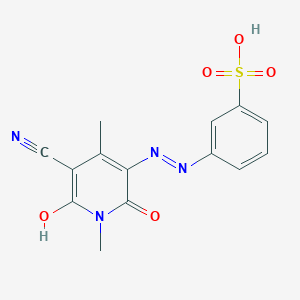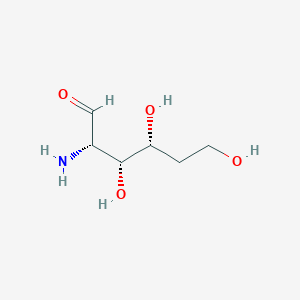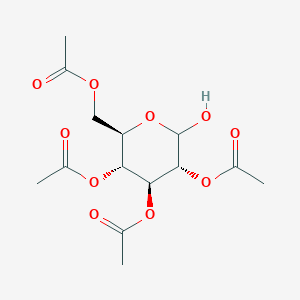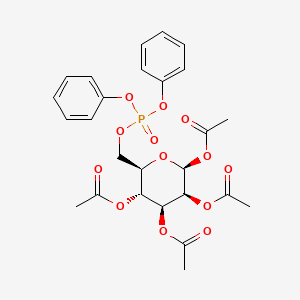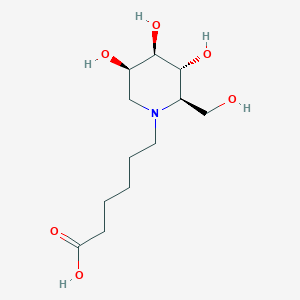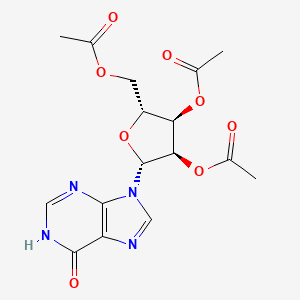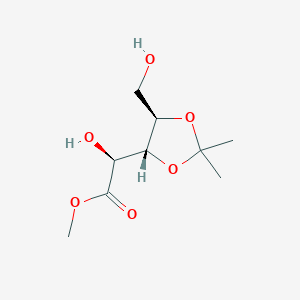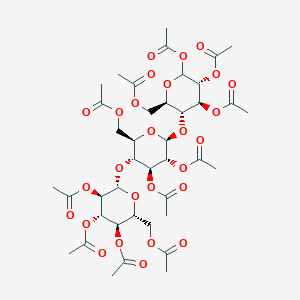![molecular formula C₁₆H₁₈O₈ B1139719 4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one CAS No. 66901-41-5](/img/structure/B1139719.png)
4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is a fluorogenic substrate commonly used in biochemical research. It is particularly useful in the study of lysosomal storage diseases such as Hurler syndrome (mucopolysaccharidosis type I) due to its role in the assay of α-L-iduronidase . The compound has a molecular formula of C16H18O8 and a molecular weight of 338.31 g/mol .
作用机制
Target of Action
The primary targets of 4-Methylumbelliferyl alpha-L-idopyranoside are the enzymes α-L-Iduronidase and iduronate-2-sulfatase . These enzymes are found in cell lysosomes and are involved in the degradation of glycosaminoglycans such as dermatan sulfate and heparin sulfate .
Mode of Action
4-Methylumbelliferyl alpha-L-idopyranoside acts as a fluorogenic substrate for these enzymes. It is cleaved by α-L-iduronidase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU, which is pH-dependent, allows for the quantification of α-L-iduronidase activity .
Biochemical Pathways
The enzymatic action of α-L-iduronidase on 4-Methylumbelliferyl alpha-L-idopyranoside is part of the larger biochemical pathway involved in the degradation of glycosaminoglycans . This pathway is crucial for the normal functioning of cells, and disruptions can lead to the buildup of glucosaminoglycans, resulting in disorders such as Hurler syndrome .
Result of Action
The enzymatic action of α-L-iduronidase on 4-Methylumbelliferyl alpha-L-idopyranoside results in the release of the fluorescent moiety 4-MU . This fluorescence can be measured and used to quantify the activity of α-L-iduronidase . In the context of Hurler syndrome, a deficiency in α-L-iduronidase activity would result in a lower fluorescence signal .
Action Environment
The action of 4-Methylumbelliferyl alpha-L-idopyranoside is influenced by environmental factors such as pH. The fluorescence of the released 4-MU is pH-dependent, with excitation maxima at different wavelengths depending on whether the pH is low or high . This suggests that the efficacy and stability of 4-Methylumbelliferyl alpha-L-idopyranoside could be influenced by the pH of its environment.
生化分析
Biochemical Properties
4-Methylumbelliferyl a-L-idopyranoside plays a significant role in biochemical reactions. It is used as a substrate in the assay of α-L-Iduronidase , an enzyme involved in carbohydrate metabolism. The compound interacts with this enzyme, and the nature of this interaction is crucial for the treatment of lysosomal storage diseases such as Mucopolysaccharidosis I and MPS II (Hunter syndrome).
Cellular Effects
The effects of 4-Methylumbelliferyl a-L-idopyranoside on cells and cellular processes are significant. It influences cell function by interacting with α-L-Iduronidase
Molecular Mechanism
The molecular mechanism of action of 4-Methylumbelliferyl a-L-idopyranoside involves its interaction with α-L-Iduronidase . The compound serves as a substrate for this enzyme, leading to changes in gene expression and enzyme activity
Metabolic Pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one typically involves the glycosylation of 4-methylumbelliferone with a suitable glycosyl donor under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or a strong acid like trifluoromethanesulfonic acid .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimization for yield and purity. The process may involve multiple purification steps, including crystallization and chromatography, to ensure the final product’s quality .
化学反应分析
Types of Reactions
4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one primarily undergoes hydrolysis reactions catalyzed by enzymes such as α-L-iduronidase. This hydrolysis releases 4-methylumbelliferone, which is fluorescent and can be easily quantified .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using α-L-iduronidase in a buffered solution at an optimal pH for enzyme activity.
Oxidation and Reduction: While not commonly reported, potential oxidation or reduction reactions would involve standard reagents like potassium permanganate or sodium borohydride under controlled conditions.
Major Products Formed
The primary product of enzymatic hydrolysis is 4-methylumbelliferone, a fluorescent compound that is widely used in various biochemical assays .
科学研究应用
4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is extensively used in scientific research, particularly in the following areas:
Biochemistry: As a fluorogenic substrate for the assay of α-L-iduronidase, it helps in studying enzyme kinetics and activity.
Medical Research: It is crucial in diagnosing and studying lysosomal storage diseases like Hurler syndrome and Hunter syndrome (MPS II).
Industrial Applications: Used in the development of diagnostic kits and assays for enzyme activity measurement.
相似化合物的比较
Similar Compounds
4-Methylumbelliferyl β-D-glucuronide: Another fluorogenic substrate used for β-glucuronidase assays.
4-Methylumbelliferyl α-D-galactopyranoside: Used for α-galactosidase assays.
Uniqueness
4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is unique due to its specific application in the assay of α-L-iduronidase, making it particularly valuable in the study of lysosomal storage diseases .
属性
IUPAC Name |
4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14-,15+,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDPTGPSBJVHCN-PJGLDBICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

